3-(4-Morpholinophenyl)-3-oxopropanenitrile is an organic compound characterized by a morpholine ring attached to a phenyl group, which is linked to a nitrile group through a propanone linkage. Its chemical formula is C₁₃H₁₄N₂O₂, and it has a molecular weight of 230.27 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features that allow for interaction with various biological targets.
This compound can be sourced from various chemical suppliers and is classified as an organic nitrile. It is often utilized as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research where it may exhibit biological activity.
The synthesis of 3-(4-Morpholinophenyl)-3-oxopropanenitrile typically involves the reaction of 4-morpholinobenzaldehyde with malononitrile in the presence of a base such as piperidine. This reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The general synthetic route can be summarized as follows:
Industrial production methods may employ continuous flow reactors to optimize yield and purity, incorporating purification steps like recrystallization and chromatography to achieve high-quality products .
The molecular structure of 3-(4-Morpholinophenyl)-3-oxopropanenitrile includes:
The compound's structural formula can be represented as follows:
Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are typically used to confirm the structure .
3-(4-Morpholinophenyl)-3-oxopropanenitrile can undergo several types of chemical reactions:
The mechanism of action for 3-(4-Morpholinophenyl)-3-oxopropanenitrile primarily revolves around its ability to inhibit specific enzymes involved in bacterial protein synthesis, making it a candidate for antibiotic development.
3-(4-Morpholinophenyl)-3-oxopropanenitrile has several applications in scientific research:
3-(4-Morpholinophenyl)-3-oxopropanenitrile (CAS 887591-40-4) emerged in the early 2000s as a specialized synthon for complex heterocyclic architectures. Its molecular structure (C₁₃H₁₄N₂O₂, MW 230.26 g/mol) integrates three pharmacologically significant features: a morpholine ring conferring water solubility and membrane permeability, a para-substituted phenyl ring enabling π-stacking interactions, and a cyanoacetyl group serving as a versatile handle for nucleophilic reactions [4] [5]. This trifunctional design was strategically developed to overcome synthetic limitations in accessing kinase inhibitor cores prevalent in pharmaceutical research, particularly for central nervous system (CNS) and metabolic disorder targets [2] [6]. The compound’s crystalline solid nature (melting point 118–120°C) and stability under standard storage conditions facilitated its adoption in high-throughput screening libraries [5].
Table 1: Key Identifiers of 3-(4-Morpholinophenyl)-3-oxopropanenitrile
Property | Value |
---|---|
CAS Number | 887591-40-4 |
Alternate CAS | 40148053 (PubChem CID) |
Molecular Formula | C₁₃H₁₄N₂O₂ |
Molecular Weight | 230.26 g/mol |
SMILES | C1COCCN1C2=CC=C(C=C2)C(=O)CC#N |
Key Functional Groups | Morpholine, carbonyl, nitrile |
This compound’s primary significance lies in its role as a precursor to bioactive molecules targeting enzymatically controlled pathways:
Table 2: Key Therapeutic Targets Enabled by This Compound
Biological Target | Therapeutic Area | Mechanistic Role of Compound |
---|---|---|
PDE10A | CNS Disorders | Chelates Mg²⁺ in catalytic domain |
ASK1 | Metabolic/Inflammatory Diseases | Blocks ATP-binding pocket |
Covalent kinase inhibitors | Oncology | Generates Michael acceptors |
Despite its utility, critical knowledge gaps persist:
Table 3: Critical Research Gaps and Proposed Investigative Approaches
Research Gap | Experimental Approach | Desired Outcome |
---|---|---|
Metabolic stability | Microsomal assays + LC-MS metabolite ID | Quantify metabolic lability hotspots |
Blood-brain barrier penetration | PAMPA-BBB + MDCK-MDR1 transport assays | Optimize brain/plasma ratio ≥0.3 |
Conformational dynamics | X-ray crystallography of target complexes | Define bioactive morpholine geometry |
Synthetic efficiency | Flow chemistry with phase-transfer catalysts | Achieve >90% yield at >10g scale |
Future research must address these gaps through integrated computational, synthetic, and pharmacological studies to unlock the compound’s full potential in drug discovery.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0